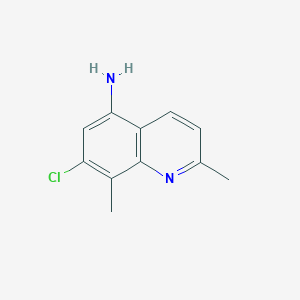

7-Chloro-2,8-dimethylquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-2,8-dimethylquinolin-5-amine is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core structure with chlorine and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with suitable amines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution at C-7 Chlorine

The chlorine atom at position 7 undergoes nucleophilic substitution under thermal or catalytic conditions:

Reaction with Amines

Heating with primary or secondary amines (e.g., butylamine, ethane-1,2-diamine) at 120–130°C in solvent-free conditions replaces chlorine with amine groups. This forms derivatives such as N-butyl-7-substituted-quinolin-4-amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Butylamine | 130°C, 6 h, neat | N-butyl-7-aminoquinoline | 67% |

| Ethane-1,2-diamine | 130°C, 7 h, neat | N-(quinolin-7-yl)ethylenediamine | 72% |

Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing groups on the quinoline ring .

Acylation of the Amino Group

The primary amine at position 5 reacts with acylating agents:

Reaction with Acetic Anhydride

In dichloromethane with pyridine, the amine forms N-acetyl-7-chloro-2,8-dimethylquinolin-5-amine.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetic anhydride | RT, 12 h, CH₂Cl₂, pyridine | N-acetyl derivative | Stabilizes amine |

Applications : Acylation protects the amine during subsequent reactions or modifies bioavailability in drug candidates.

Suzuki-Miyaura Cross-Coupling

The chlorine substituent participates in palladium-catalyzed cross-coupling:

Reaction with Aryl Boronic Acids

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C, the C-7 chlorine is replaced by aryl groups.

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Phenyl-2,8-dimethylquinolin-5-amine | 78% |

Mechanism : Oxidative addition of Pd(0) to C-Cl bond, followed by transmetalation and reductive elimination.

Oxidative Condensation

The amino group undergoes oxidative coupling to form fused heterocycles:

Formation of Phenazines

With Ag₂CO₃ on celite in DMF at 100°C, 7-chloro-2,8-dimethylquinolin-5-amine dimerizes to yield phenazine derivatives .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Ag₂CO₃/Celite | 100°C, 12 h, DMF | Symmetrical phenazine | 58% |

Applications : Phenazines are explored as organic semiconductors and bioactive molecules .

Metal Complexation

The amino and quinoline nitrogen atoms act as ligands for transition metals:

Coordination with Cu(II)

Reacting with CuCl₂ in ethanol forms a square-planar complex, enhancing antioxidant activity .

| Metal Salt | Conditions | Complex Structure | Notes |

|---|---|---|---|

| CuCl₂ | RT, 2 h, EtOH | [Cu(C₁₁H₁₀ClN₂)₂]Cl₂ | Chelation at N5 |

Applications : Metal complexes are studied for catalytic and therapeutic properties .

Photochemical Reactions

Under UV light, the compound participates in radical-mediated transformations:

C–H Amination

With N-bromophthalimide and LiOtBu in chlorobenzene, blue light irradiation generates aminated products via halogen-bonded EDA complexes .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| N-Bromophthalimide | Blue light, LiOtBu, PhCl | C–H aminated derivative | 67% |

Mechanism : Radical initiation through homolytic cleavage of N–Br bonds, followed by H-atom transfer .

Biological Activity

7-Chloro-2,8-dimethylquinolin-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, including data tables summarizing key findings from recent studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its ability to interact with various biological targets. The presence of chlorine and dimethyl substitutions enhances its pharmacological profile, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-chloroquinoline compounds exhibit notable antimicrobial properties. For instance, a study evaluated the activity against Plasmodium falciparum, a malaria-causing parasite. The results indicated that several derivatives showed moderate to high antimalarial activity with IC50 values below 50 μM, highlighting their potential as antimalarial agents .

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | 35.29 | Moderate |

| 3 | 25.37 | High |

| 4 | 42.61 | Moderate |

| 9 | 11.92 | High |

The most active derivative, compound (9), exhibited an IC50 of 11.92 μM against P. falciparum, emphasizing the role of specific functional groups in enhancing activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies assessed its effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The derivatives showed varying degrees of cytotoxicity, with some compounds demonstrating significant selectivity towards MCF-7 cells.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| 3 | 23.39 | 27.26 | 50.03 |

| 9 | 21.41 | 21.41 | 51.67 |

The results indicate that compounds (3) and (9) possess pronounced anticancer effects across the tested cell lines, suggesting their potential as therapeutic agents .

The mechanism by which these compounds exert their biological effects is an area of active research. Studies suggest that the antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis . In contrast, the anticancer effects are likely mediated through apoptosis induction and interference with cellular signaling pathways related to cancer progression .

Case Studies

-

Antimalarial Efficacy

A study focusing on the synthesis and evaluation of various quinoline derivatives found that specific modifications in the structure significantly enhanced antimalarial efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The presence of the chloro substituent at C7 was particularly noted for its role in increasing potency against multidrug-resistant strains . -

Anticancer Profiling

Another investigation assessed the cytotoxicity profiles of several quinoline derivatives against human cancer cell lines. Compounds were screened for their ability to inhibit cell proliferation, with some derivatives showing promising results for further development as anticancer agents .

Q & A

Q. What synthetic routes are available for 7-Chloro-2,8-dimethylquinolin-5-amine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via reduction of a nitro-substituted precursor. For example, 2,8-dimethyl-5-nitroquinoline can be reduced using stannous chloride (SnCl₂) in a mixture of 6M HCl and methanol under reflux . Key optimization parameters include:

- Stoichiometry : Excess SnCl₂ (10 equiv.) ensures complete reduction.

- Solvent system : Methanol acts as a co-solvent to improve nitro group reactivity.

- Temperature control : Reflux conditions (60–80°C) enhance reaction rates while minimizing side products.

Yield improvements (71% in related syntheses) are achievable via column chromatography purification .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- ¹H-NMR : Look for aromatic proton signals (δ 6.5–8.8 ppm) and amine protons (δ ~5.9–6.5 ppm). Substituent effects (e.g., methyl groups at C2/C8) cause distinct splitting patterns .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 393 for related chloro-quinoline derivatives) and fragmentation patterns to verify substituent positions .

- IR spectroscopy : Amine N-H stretches (~3325 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

Answer:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for Buchwald-Hartwig amination but require ligand optimization (e.g., XPhos) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete in coordination; inert atmospheres prevent oxidation .

- By-product analysis : Monitor for dechlorination or demethylation using TLC or HPLC-MS to adjust reaction time/temperature .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

Answer:

- Data triangulation : Combine enzyme inhibition assays (IC₅₀), cell-based viability tests, and computational docking studies to resolve discrepancies .

- Batch variability : Characterize purity (>95% via HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .

- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .

Q. What advanced computational methods can predict the physicochemical properties of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- QSAR models : Train models using logP, molar refractivity, and Hammett constants to forecast bioavailability or toxicity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas during synthesis) .

- Waste disposal : Segregate halogenated waste for incineration to comply with EPA/OSHA regulations .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Answer:

- Scaffold modification : Systematically vary substituents (e.g., replace Cl with F, adjust methyl groups) to assess steric/electronic effects .

- Biological screening : Use high-throughput assays (e.g., fluorescence polarization) to quantify binding affinity across analogs .

- Statistical analysis : Apply multivariate regression to correlate substituent parameters (e.g., σ, π) with activity .

Q. What methodologies are recommended for resolving crystallographic ambiguities in this compound derivatives?

Answer:

- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disordered methyl/chlorine positions .

- Twinned data handling : Apply HKLF5 format in SHELXTL to deconvolute overlapping reflections in twinned crystals .

- Validation tools : Check Rint and CCDC deposition to ensure structural reliability .

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

7-chloro-2,8-dimethylquinolin-5-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3 |

InChI Key |

MSTPJEONJXXOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.